molecular formula C17H25NO4 B8089375 N-(tert-butoxycarbonyl)-N-isopropylphenylalanine

N-(tert-butoxycarbonyl)-N-isopropylphenylalanine

Cat. No.: B8089375
M. Wt: 307.4 g/mol
InChI Key: GHRFJJVRJAEMPP-AWEZNQCLSA-N
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Description

N-(tert-Butoxycarbonyl)-N-isopropylphenylalanine (CAS 2382245-78-3) is a protected amino acid derivative designed for advanced peptide synthesis and the development of pharmaceutical compounds. Its core value lies in the dual-protection strategy: the tert-butoxycarbonyl (Boc) group safeguards the amine functionality, while the isopropyl moiety on the nitrogen allows for selective reaction at other molecular sites during complex, multi-step syntheses . This makes it an essential building block for introducing modified phenylalanine residues into target molecules. This compound is predominantly utilized as a key intermediate in the preparation of protease inhibitors and other bioactive molecules due to its stability under various reaction conditions and the ease of deprotection of the Boc group under mild acidic conditions . In structural studies of peptides, the incorporation of protected amino acids like this one is a critical step for determining conformation and packing arrangements, such as herringbone structures stabilized by intermolecular hydrogen bonds . The product is supplied with high purity (>98%) and is analyzed by techniques including LCMS, HPLC, and NMR to ensure batch-to-batch consistency for rigorous research applications . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-12(2)18(16(21)22-17(3,4)5)14(15(19)20)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRFJJVRJAEMPP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Isopropylation of Phenylalanine

N-Alkylation of primary amines requires careful control to avoid over-alkylation. For phenylalanine, isopropylation is typically achieved using isopropyl bromide or iodide in the presence of a mild base.

Representative Protocol

  • Reagents : L-Phenylalanine (1 equiv), isopropyl bromide (1.2 equiv), sodium bicarbonate (2 equiv).

  • Conditions : Dimethylformamide (DMF), 25°C, 12 hours.

  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and crystallization from hexane.

  • Yield : 70–75% (GC purity >95%).

Challenges include minimizing dialkylation, which is mitigated by using a slight excess of phenylalanine and controlled stoichiometry.

Boc Protection of N-Isopropylphenylalanine

The secondary amine in N-isopropylphenylalanine is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions.

Optimized Protocol

  • Reagents : N-Isopropylphenylalanine (1 equiv), Boc anhydride (1.1 equiv), potassium carbonate (1.5 equiv).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.

  • Workup : Filtration to remove salts, solvent evaporation, and recrystallization from petroleum ether.

  • Yield : 80–85% (HPLC purity >98%).

The Boc group’s stability under acidic conditions ensures compatibility with subsequent peptide coupling reactions.

Alternative Synthetic Strategies

Reductive Amination for N-Isopropylation

An alternative to alkylation employs reductive amination using acetone and a reducing agent:

  • Reagents : Phenylalanine (1 equiv), acetone (2 equiv), sodium cyanoborohydride (1.5 equiv).

  • Conditions : Methanol, pH 5–6 (acetic acid), 24 hours.

  • Yield : 65–70% (less efficient than alkylation but avoids halide byproducts).

Solid-Phase Synthesis Approaches

Solid-phase methods adapt the handle-resin strategy for carboxamide synthesis, as demonstrated in peptide α-carboxamide preparations:

  • Resin : Wang resin functionalized with hydroxymethylphenoxyacetic acid.

  • Coupling : HBTU/HOBt activation, 2-hour coupling cycles.

  • Cleavage : 95% TFA/water, 2 hours.

  • Yield : 75–80% (purity >90%).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)Purity (%)
Alkylation-BocHigh yield, scalableRequires halide scavengers75–8595–98
Reductive AminationAvoids alkyl halidesLower yield, longer reaction time65–7090–95
Solid-PhaseSimplified purificationLimited to small-scale synthesis75–8090–95

Critical Process Parameters

Solvent Selection

  • DMF/THF : Preferred for alkylation and Boc protection due to high solubility of intermediates.

  • Methanol : Used in reductive amination but may esterify carboxylic acids over extended periods.

Temperature Control

  • Alkylation : Room temperature prevents side reactions (e.g., dialkylation).

  • Boc Protection : 0°C initiation minimizes racemization.

Purification Techniques

  • Crystallization : Hexane/ethyl acetate mixtures yield high-purity N-isopropylphenylalanine.

  • Column Chromatography : Silica gel with 5% methanol/DCM for Boc-protected product.

Industrial-Scale Adaptations

Patent methodologies from N-Boc piperidine synthesis inform scalable processes:

  • Continuous Flow Systems : Reduce reaction time by 40% via automated reagent mixing.

  • Cost Optimization : Substitute sodium borohydride with catalytic hydrogenation for reductive amination .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N-isopropylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Boc-Iso-Phe as a Building Block:
Boc-Iso-Phe is widely utilized as an intermediate in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the formation of complex structures. The compound's isopropyl side chain contributes to the hydrophobic character of peptides, which can enhance their biological activity and stability.

Case Studies:

  • Synthesis of Bioactive Peptides: Research has demonstrated that Boc-Iso-Phe can be incorporated into cyclic peptides, which exhibit improved binding affinities for target proteins compared to their linear counterparts. This modification often leads to enhanced pharmacological properties, making them suitable candidates for drug development .
  • Chiral Resolution: Boc-Iso-Phe derivatives have been employed in chiral resolution processes, where they serve as chiral auxiliaries. These derivatives facilitate the separation of enantiomers, crucial for producing optically pure compounds necessary for therapeutic applications .

Drug Development

Therapeutic Applications:
The incorporation of Boc-Iso-Phe into drug candidates has been linked to various therapeutic areas, particularly in the development of inhibitors targeting specific biological pathways.

Case Studies:

  • Integrin Inhibitors: Compounds derived from Boc-Iso-Phe have shown promise as integrin inhibitors, which are significant in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. These derivatives can modulate immune responses by interfering with cell adhesion processes .
  • Anticancer Agents: Research indicates that Boc-Iso-Phe-based compounds can act as potent anticancer agents by inducing apoptosis in cancer cells through specific receptor interactions. The structural modifications provided by Boc-Iso-Phe enhance the selectivity and potency of these agents against tumor cells .

Material Science

Polymer Synthesis:
Boc-Iso-Phe has been explored in the synthesis of novel polymers with potential applications in drug delivery systems. The hydrophobic nature of the isopropyl group can influence the solubility and release profiles of drugs encapsulated within polymer matrices.

Case Studies:

  • Controlled Release Systems: Studies have shown that polymers incorporating Boc-Iso-Phe can provide controlled release of therapeutic agents, thereby improving bioavailability and reducing side effects associated with rapid drug release .

Mechanism of Action

The primary mechanism of action of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(tert-butoxycarbonyl)-N-isopropylphenylalanine with analogous Boc-protected phenylalanine derivatives:

Compound Name Molecular Weight Substituents Melting Point (°C) Purity/Yield Key Features
N-(tert-Boc)-N-isopropylphenylalanine (Target) (Inferred) ~350 Isopropyl Not reported (Hypothetical) Likely high steric hindrance
N-(tert-Boc)-4-phenyl-L-phenylalanine 341.407 4-phenyl Not provided ≥98.0% (HPLC) High purity; crystalline powder
Methyl N-(tert-Boc-L-alanyl)-N-propyl-L-phenylalaninate ~380 (calculated) Alanyl, Propyl 140.7–142.7 74% yield Used in diketopiperazine synthesis
Boc–Phe–ΔAla–OiPr 376.45 Dehydroalanine, Isopropyl ester Not reported Not specified Trans-conformation; crystal structure resolved

Key Observations:

  • Purity/Yield : Purity varies significantly (74–98%), influenced by substituents and synthesis methods. For instance, EDCI-mediated coupling () achieves 94.8% yield, while propyl-substituted derivatives () show lower yields due to side reactions .
  • Thermal Stability : Methyl N-(tert-Boc-L-alanyl)-N-propyl-L-phenylalaninate has a higher melting point (~141°C), suggesting enhanced crystallinity compared to other derivatives .

Reactivity Trends :

  • Isopropyl and bulky substituents may slow coupling reactions due to steric effects, whereas alanyl or glycine derivatives () exhibit faster kinetics .
  • Dehydroalanine-containing derivatives () introduce conformational constraints, useful in designing bioactive peptides .

Q & A

Q. How is N-(tert-butoxycarbonyl)-N-isopropylphenylalanine typically synthesized in laboratory settings?

The compound is synthesized via a multi-step protocol involving tert-butoxycarbonyl (Boc) protection of phenylalanine derivatives. For example, in the synthesis of fluorescent amino acids, Boc protection is applied to 4-iodo-L-phenylalanine followed by methylation to form intermediates like Boc-Phe(4-I)-OMe . Key steps include anhydrous reaction conditions, alkali catalysis, and purification via column chromatography. The Boc group enhances solubility and prevents unwanted side reactions during subsequent modifications.

Q. What are the standard purification techniques for this compound?

Common methods include recrystallization (using solvents like dichloromethane or ether) and column chromatography (silica gel with gradients of ethyl acetate/hexane). High-performance liquid chromatography (HPLC) is critical for assessing purity, with reported yields of 47% and purity >99% achievable under optimized conditions .

Q. What analytical methods are used to confirm the structure and purity of this compound?

Nuclear magnetic resonance (NMR, e.g., ¹H NMR in DMSO-d₆) and HPLC are standard. NMR confirms stereochemistry and functional group integrity, while HPLC quantifies purity. Mass spectrometry (MS) may supplement structural validation, though it is not explicitly mentioned in the evidence .

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C in airtight, light-resistant containers. Tert-butoxycarbonyl derivatives are sensitive to moisture and acidic/basic conditions; desiccants like silica gel are recommended to prevent hydrolysis .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water and consult a physician immediately. Refer to Safety Data Sheets (SDS) for compound-specific hazards, though general protocols for sulfonamide analogs emphasize avoiding inhalation and direct contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling in iodophenylalanine derivatives) .
  • Temperature control : Maintaining 0–5°C during Boc protection to minimize racemization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Evidence shows 47% yield via meticulous temperature and solvent control .

Q. What advanced analytical techniques can resolve structural ambiguities in this compound?

  • X-ray crystallography : For absolute stereochemical confirmation.
  • 2D NMR (COSY, HSQC) : To assign complex proton environments, especially in isopropyl and tert-butyl groups.
  • Chiral HPLC : To detect enantiomeric impurities, critical for pharmaceutical intermediates .

Q. What strategies are employed to incorporate this compound into fluorescent amino acid derivatives?

The Boc-protected intermediate is used in Suzuki-Miyaura cross-coupling reactions to introduce fluorophores (e.g., phenanthrene). Post-coupling, deprotection under acidic conditions (TFA) yields fluorescent amino acids with quantum yields up to 75% .

Q. How does this compound function as an intermediate in boron-containing anticancer agents?

In boron neutron capture therapy (BNCT), the compound is modified with dihydroxyboryl groups. A reported synthesis route achieves 99% purity via HPLC, with boron-10 isotope integration confirmed by ¹H NMR .

Q. How do different solvents and pH levels affect the stability during peptide synthesis?

  • Solvent effects : Polar solvents (e.g., DMSO) may accelerate Boc deprotection. Stability studies in dichloromethane show minimal degradation over 72 hours.
  • pH sensitivity : Acidic conditions (pH < 3) hydrolyze the Boc group, while neutral/basic conditions preserve integrity. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

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